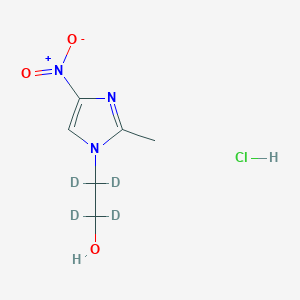
Isometronidazole-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isometronidazole-d4 (hydrochloride) is a deuterium-labeled derivative of Isometronidazole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
The synthesis of Isometronidazole-d4 (hydrochloride) involves the incorporation of deuterium into the Isometronidazole molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Isometronidazole are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterium-labeled Isometronidazole is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial production methods for Isometronidazole-d4 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Isometronidazole-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Isometronidazole-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of Isometronidazole-d4 (hydrochloride) is similar to that of Isometronidazole. It involves the reduction of the nitro group to form reactive intermediates that interact with deoxyribonucleic acid and electron-transport proteins, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against anaerobic bacteria and protozoa .
Comparación Con Compuestos Similares
Isometronidazole-d4 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Isometronidazole. Similar compounds include:
Metronidazole: A widely used antibiotic with similar chemical structure and mechanism of action.
Tinidazole: Another nitroimidazole derivative with similar applications but different pharmacokinetic properties.
Secnidazole: A nitroimidazole with a longer half-life and different therapeutic uses
Propiedades
Fórmula molecular |
C6H10ClN3O3 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-5-7-6(9(11)12)4-8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; |
Clave InChI |
JECPEFKCSPMQKO-DAHDXRBSSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-].Cl |
SMILES canónico |
CC1=NC(=CN1CCO)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)



